molecular formula C11H15NO2 B1298792 5-Azepan-1-yl-furan-2-carbaldehyde CAS No. 436088-58-3

5-Azepan-1-yl-furan-2-carbaldehyde

Cat. No. B1298792
M. Wt: 193.24 g/mol
InChI Key: PXBGLUZBWRZSRP-UHFFFAOYSA-N
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Description

5-Azepan-1-yl-furan-2-carbaldehyde is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.25 . The IUPAC name for this compound is 5-(1-azepanyl)-2-furaldehyde .


Molecular Structure Analysis

The InChI code for 5-Azepan-1-yl-furan-2-carbaldehyde is 1S/C11H15NO2/c13-9-10-5-6-11(14-10)12-7-3-1-2-4-8-12/h5-6,9H,1-4,7-8H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Azepan-1-yl-furan-2-carbaldehyde has a molecular weight of 193.25 . The compound’s exact physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Synthesis and Antioxidant Activity

5-Azepan-1-yl-furan-2-carbaldehyde and its derivatives, such as 5-(hydroxymethyl)furan-2-carbaldehyde (HMF), have been studied for their role in the synthesis of various compounds. In one study, the formation of HMF and its derivatives during the hydrothermal hydrolysis of plant foods was explored. These compounds were found to display antioxidant activity mainly in the oxygen radical absorbing capacity (ORAC) assay, highlighting their potential as antioxidants in food and possibly other applications (Chen et al., 2014).

Thermodynamic Properties

The thermodynamic properties of furan-2-carbaldehyde derivatives have been studied to understand their behavior in different conditions. Research on the temperature dependence of saturated vapor pressure and the determination of standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation of these compounds provides valuable insights into their physical characteristics and potential applications in synthesis and material science (Dibrivnyi et al., 2015).

Biomass-Derived Chemicals for Synthesis

Furan-2-carbaldehydes, including 5-Azepan-1-yl-furan-2-carbaldehyde, are recognized as efficient green C1 building blocks in the synthesis of bioactive compounds such as quinazolin-4(3H)-ones. Their use in ligand-free photocatalytic C–C bond cleavage without the need for protection of functional groups demonstrates their versatility and sustainability as biomass-derived chemicals (Yu et al., 2018).

Antitumor Agent Design

Derivatives of furan-2-carbaldehyde have been used in the design of antitumor agents. For instance, reactions of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde with various compounds led to the synthesis of new derivatives that showed promising antitumor activity, with some proving superior to reference drugs like 5-fluorouracil and cisplatin (Matiichuk et al., 2020).

Biocatalysis and Green Chemistry

Furan-2-carbaldehyde derivatives are also pivotal in biocatalysis and green chemistry applications. For example, enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA), a biobased platform chemical, showcases the potential of these compounds in sustainable chemical synthesis. The process involves multiple consecutive oxidations and operates under ambient conditions, highlighting the efficiency and environmental friendliness of using such derivatives in chemical transformations (Dijkman et al., 2014).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-(azepan-1-yl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-9-10-5-6-11(14-10)12-7-3-1-2-4-8-12/h5-6,9H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBGLUZBWRZSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355446
Record name 5-Azepan-1-yl-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azepan-1-yl-furan-2-carbaldehyde

CAS RN

436088-58-3
Record name 5-Azepan-1-yl-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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